molecular formula C15H28 B1240927 Guaiane

Guaiane

Cat. No.: B1240927
M. Wt: 208.38 g/mol
InChI Key: QAQCPAHQVOKALN-RMEBNNNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guaiane is a terpenoid fundamental parent and a sesquiterpene.

Scientific Research Applications

Biological Activities and Therapeutic Potential

Guaiane-type sesquiterpenes, a special category within the terpenes family, have garnered interest due to their diverse biological activities. These compounds, found in approximately 70 genera of 30 plant families, exhibit notable antitumor, anti-inflammatory, and antibacterial properties. For instance, Mipsagargin, a prodrug of thapsigargin derived from this compound-type sesquiterpenes, has shown promise in treating glioblastoma multiforme and hepatocellular carcinoma and has completed phase II clinical trials (Ma, Chen, Zhang, & Li, 2019).

Cytotoxicity and Antiproliferative Effects

Studies have identified new sesquiterpenes of the this compound and isopatchoulenone types from various plants, exhibiting cytotoxicity against specific cancer cell lines. For example, compounds like hydroxy-isopatchoulenone and related esters showed cytotoxicity towards TLX5 mouse mammary lymphoma cells (Silva, Wiesenfeld, Sammes, & Tyler, 1977).

Structural Elucidation and Stereochemistry

The structures and absolute stereochemistry of this compound sesquiterpenoids have been a subject of extensive research. Advanced spectroscopic analysis, such as Mosher’s method, and quantum-chemical methods have been employed to determine the configurations of asymmetric centers in these natural products (Diep et al., 2015).

Vasorelaxant and Antifungal Activities

This compound sesquiterpenoids isolated from plants like Pogostemon cablin have shown significant vasorelaxant activity against phenylephrine-induced and KCl-induced contractions of rat aorta rings. They also demonstrate antifungal activity against Candida albicans and neuroprotective effects against glutamate-induced injury in PC12 cells (Zhou et al., 2018).

Antimalarial Properties

Novel this compound-type sesquiterpenoids like nardoperoxide and isonardoperoxide isolated from Nardostachys chinensis roots have shown strong antimalarial activity against Plasmodium falciparum malaria, highlighting the potential of this compound derivatives in antimalarial drug development (Takaya et al., 1998).

Anti-inflammatory Effects

This compound-type sesquiterpenes have also been identified for their anti-inflammatory potential. For instance, compounds like undulatumoside A, 5-guaien-11-ol, and 4-guaien-11-ol displayed significant anti-inflammatory activity with low cytotoxic effects, which were comparable to that of the positive control, indomethacin (Mendes et al., 2013).

Properties

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

(1S,3aS,4S,7R,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene

InChI

InChI=1S/C15H28/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-15H,5-9H2,1-4H3/t11-,12-,13+,14-,15-/m0/s1

InChI Key

QAQCPAHQVOKALN-RMEBNNNOSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C[C@@H]2[C@H]1CC[C@@H]2C)C(C)C

SMILES

CC1CCC(CC2C1CCC2C)C(C)C

Canonical SMILES

CC1CCC(CC2C1CCC2C)C(C)C

Synonyms

guaiane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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